Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-
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Overview
Description
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- is a compound with the molecular formula C19H17NO2S and a molecular weight of 323.415 Aziridines are a class of organic compounds characterized by a three-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- typically involves the nucleophilic ring-opening of epoxides with sulfonamides. For instance, 2-benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine can be synthesized in two steps: the first step involves the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-triisopropylbenzenesulfonamide) . Industrial production methods may vary, but they generally follow similar principles of nucleophilic substitution and ring closure.
Chemical Reactions Analysis
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aziridine ring into more reactive intermediates.
Reduction: Reducing agents can be used to open the aziridine ring, leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization. These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and materials templating.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatment methods.
Mechanism of Action
The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets and pathways, leading to various biological and chemical effects. The specific molecular targets and pathways involved depend on the context of its application, such as in polymerization or biomedical research .
Comparison with Similar Compounds
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- can be compared with other aziridine derivatives, such as:
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: This compound has a similar sulfonyl group but differs in its ethenyl substituent.
Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-: This derivative features a 4-methylphenyl group instead of the naphthalenyl group.
Properties
CAS No. |
439667-97-7 |
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Molecular Formula |
C19H17NO2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-naphthalen-2-ylaziridine |
InChI |
InChI=1S/C19H17NO2S/c1-14-6-10-18(11-7-14)23(21,22)20-13-19(20)17-9-8-15-4-2-3-5-16(15)12-17/h2-12,19H,13H2,1H3 |
InChI Key |
VDXITXKENBMEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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